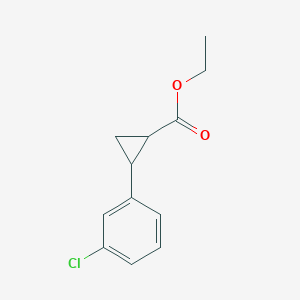

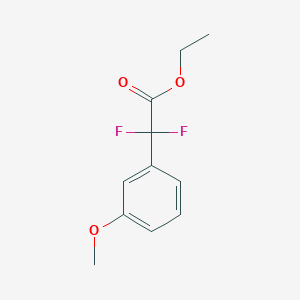

Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis Processes

Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate plays a role in enzymatic synthesis processes. For instance, in the production of Ticagrelor, an acute coronary syndrome treatment, a ketoreductase (KRED) was used to transform related compounds into chiral alcohols, indicating the potential of using similar processes for ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate (Guo et al., 2017).

Biocatalysis in Pharmaceutical Synthesis

The compound has been involved in the biocatalytic synthesis of pharmaceutical intermediates. An example is the synthesis of a cyclopropane precursor to Ticagrelor, where the engineered enzyme from Bacillus subtilis was used, demonstrating the compound's relevance in the efficient and environmentally friendly synthesis of pharmaceuticals (Hernandez et al., 2016).

Antimicrobial and Antioxidant Applications

Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate derivatives have been evaluated for their antimicrobial and antioxidant properties. This showcases the compound's potential in the development of new treatments for bacterial infections and oxidative stress-related conditions (Radwan et al., 2020).

Ring Opening Reactions and Structural Analysis

The compound has been a subject of studies focusing on ring-opening reactions, which are crucial in the synthesis of various pharmaceuticals and chemicals. Such research also includes detailed structural analysis using techniques like X-ray crystallography, furthering our understanding of its chemical properties and potential applications (Achutha et al., 2017).

Application in Dyeing and Textile Industries

Research has explored the use of derivatives of Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate in dyeing and textile industries. These studies involve complexation with metals and assessing their efficacy on different fabrics, indicating the compound's versatility beyond pharmaceutical applications (Abolude et al., 2021).

Catalysis and Organic Synthesis

The compound is used in catalytic processes and organic synthesis, demonstrating its significance in chemical manufacturing and the development of novel synthetic routes for various chemicals (Moad et al., 2002).

Safety And Hazards

Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 2-(3-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQSSHDNOZISGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

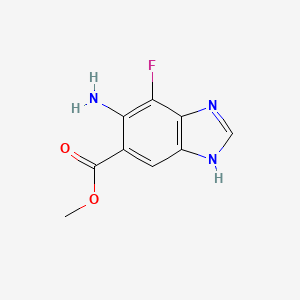

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

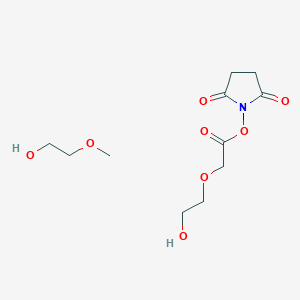

![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)

palladium(II) dichloride](/img/structure/B3068946.png)